1-Bromo-1-(4-chloro-2-methoxyphenyl)propan-2-one
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Overview
Description
1-Bromo-1-(4-chloro-2-methoxyphenyl)propan-2-one is an organic compound with a complex structure that includes bromine, chlorine, and methoxy functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(4-chloro-2-methoxyphenyl)propan-2-one typically involves the bromination of 1-(4-chloro-2-methoxyphenyl)propan-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(4-chloro-2-methoxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 1-azido-1-(4-chloro-2-methoxyphenyl)propan-2-one.
Reduction: Formation of 1-bromo-1-(4-chloro-2-methoxyphenyl)propan-2-ol.
Oxidation: Formation of 1-bromo-1-(4-chloro-2-hydroxyphenyl)propan-2-one.
Scientific Research Applications
1-Bromo-1-(4-chloro-2-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(4-chloro-2-methoxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter the function of receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-1-(4-methoxyphenyl)propan-2-one
- 1-Bromo-1-(4-chlorophenyl)propan-2-one
- 1-Bromo-1-(2-methoxyphenyl)propan-2-one
Uniqueness
1-Bromo-1-(4-chloro-2-methoxyphenyl)propan-2-one is unique due to the presence of both chlorine and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups can enhance its potential as a versatile intermediate in organic synthesis and its utility in various research applications.
Properties
Molecular Formula |
C10H10BrClO2 |
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Molecular Weight |
277.54 g/mol |
IUPAC Name |
1-bromo-1-(4-chloro-2-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H10BrClO2/c1-6(13)10(11)8-4-3-7(12)5-9(8)14-2/h3-5,10H,1-2H3 |
InChI Key |
HQBZYUJEENLJLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)Cl)OC)Br |
Origin of Product |
United States |
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